molecular formula C19H26N2O4 B5468936 3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide

3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide

Cat. No.: B5468936
M. Wt: 346.4 g/mol
InChI Key: XJVQUCAOWDAICO-CVEARBPZSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the cyclobutyl group. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Synthesis of the Cyclobutyl Group: The cyclobutyl group can be synthesized via a cycloaddition reaction involving a suitable diene and dienophile.

    Coupling of the Benzodioxole and Cyclobutyl Groups: This step involves the formation of an amide bond between the benzodioxole derivative and the cyclobutyl amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may facilitate binding to aromatic amino acid residues, while the cyclobutyl group can enhance the compound’s stability and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-N-(cyclobutyl)propanamide
  • 3-(1,3-benzodioxol-5-yl)-N-(oxan-4-yl)propanamide
  • 3-(1,3-benzodioxol-5-yl)-N-(2-aminocyclobutyl)propanamide

Uniqueness

3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide stands out due to its unique combination of a benzodioxole ring and a cyclobutyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-19(6-2-13-1-5-17-18(11-13)25-12-24-17)21-16-4-3-15(16)20-14-7-9-23-10-8-14/h1,5,11,14-16,20H,2-4,6-10,12H2,(H,21,22)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVQUCAOWDAICO-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2CCOCC2)NC(=O)CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1NC2CCOCC2)NC(=O)CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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